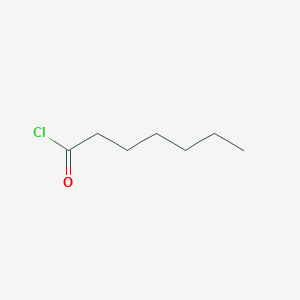

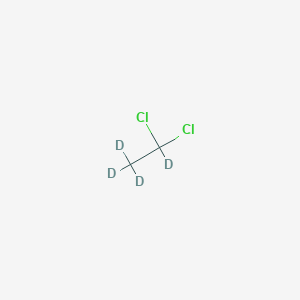

1,1-二氯-1,2,2,2-四氘乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1,1-Dichloro-1,2,2,2-tetradeuterioethane often involves the reaction of halogenated precursors with deuterium-labeled reagents. Although specific studies on 1,1-Dichloro-1,2,2,2-tetradeuterioethane were not found, research on related compounds provides insight into potential synthetic routes. For instance, the synthesis of tetraethyl derivatives through reactions involving dichloro and dimethyl compounds suggests a pathway for incorporating deuterium atoms into similar molecules (Leitch & Morse, 1952).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,1-Dichloro-1,2,2,2-tetradeuterioethane can be determined through techniques such as gas-phase electron diffraction and X-ray crystallography. For example, studies on 1,1,1,2-tetrafluoroethane provide detailed geometric parameters, suggesting that similar methods could elucidate the structure of 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Al-Ajdah, Beagley, & Jones, 1980).

Chemical Reactions and Properties

The reactivity of 1,1-Dichloro-1,2,2,2-tetradeuterioethane with other compounds can be inferred from research on similar molecules. For instance, the reactivity of disilanes with ethanol and oxygen suggests that 1,1-Dichloro-1,2,2,2-tetradeuterioethane may undergo similar transformations, such as bond cleavage or oxygen insertion reactions (de Rege et al., 1999).

Physical Properties Analysis

The physical properties of halogenated compounds, including boiling points, melting points, and solubilities, can significantly vary with structural changes. Studies on the physical properties of related chloro and fluoro compounds provide a comparative basis for understanding the likely properties of 1,1-Dichloro-1,2,2,2-tetradeuterioethane. For example, the investigation of binary mixtures' viscosities offers insights into the solvent interactions and molecular dynamics that could be applicable to 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Bhatia, Bhatia, & Dubey, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, can be explored through studies on similar compounds. For instance, the stability of tetraethoxy derivatives in different media hints at the chemical resilience of 1,1-Dichloro-1,2,2,2-tetradeuterioethane under analogous conditions (Sydnes et al., 2007).

科学研究应用

合成和化学

1,1-二氯-1,2,2,2-四氘乙烷参与了各种化学合成过程。例如,它已被用于二氯甲烷与锂粉和羰基化合物在THF中在-40°C下反应,产生相应的1,3-二醇。这一过程已被应用于其他类似的双氯代材料,如7,7-二氯[4.1.0]庚烷和1,1-二氯四甲基环丙烷,展示了它在有机合成中的多功能性(Guijarro & Yus, 1996)。

分析技术

在分析化学领域,1,1-二氯-1,2,2,2-四氘乙烷在全面二维气相色谱(GC × GC)qMS分析中发挥作用。这种技术已被用于分离和鉴定各种氯化合物,展示了该化合物在高级色谱分析中的实用性(Łukaszewicz等,2007)。

分子结构研究

对类似化合物的立体结构和磁电特性的研究,如1,1-二苯基-1,2-二卤代乙烷,揭示了1,1-二氯-1,2,2,2-四氘乙烷的分子结构和行为。这些研究揭示了这类分子中原子和键的排列细节,有助于我们理解分子动力学和性质(Vul'fson et al., 1987)。

环境和工业应用

涉及卤代烃反应动力学,如1,1-二氯-1,2,2,2-四氘乙烷的反应,对环境和工业背景具有重要意义。例如,类似化合物的催化氟化和氯化已被研究以定义这些反应的机制,这对于理解和控制工业过程和环境影响至关重要(Coulson, 1993)。

安全和危害

属性

IUPAC Name |

1,1-dichloro-1,2,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,2,2,2-tetradeuterioethane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)